molecular formula C10H12FNO B1636984 2-Fluoro-N-isopropylbenzamide

2-Fluoro-N-isopropylbenzamide

Cat. No.: B1636984
M. Wt: 181.21 g/mol
InChI Key: XPLIUIMHBPMEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-isopropylbenzamide is a fluorinated benzamide derivative characterized by a benzene ring substituted with a fluorine atom at the ortho (2nd) position and an isopropyl carboxamide group (-N-isopropyl) at the para (4th) position. For instance, derivatives such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (reported in ) demonstrate its role as a scaffold in medicinal chemistry, particularly in kinase inhibition or anticancer agent development . The fluorine substituent enhances metabolic stability and modulates electronic properties, while the isopropyl group influences lipophilicity and steric interactions .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-fluoro-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H12FNO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13)

InChI Key

XPLIUIMHBPMEQW-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=CC=C1F

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Benzamides

Compound Name Substituents (Positions) Functional Groups Applications/Notes
2-Fluoro-N-isopropylbenzamide F (2), -N-isopropyl (4) Fluorine, carboxamide Potential kinase modulation
2-Aminobenzamide NH₂ (2), -CONH₂ (4) Amino, carboxamide Glycosylation studies
2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide F (2), pyridyl, fluorobenzoyl Fluorine, pyridyl, acyl Crystallography studies
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) CH₃ (2), -N-(3-isopropoxyphenyl) Methyl, ether, carboxamide Agricultural fungicide

Key Observations :

  • Fluorine vs.
  • Pyridyl and Acyl Modifications : The addition of pyridyl and fluorobenzoyl groups () introduces π-π stacking interactions and conformational rigidity, critical for crystal packing and receptor binding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility (LogP)
This compound N/A ~207.2 Estimated ~2.5
4-(4-amino...-N-isopropylbenzamide 254–257 599.1 (M⁺+1) Low (high LogP)
Mepronil 92–94 269.3 3.1 (moderate)
2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide N/A 354.3 N/A

Key Observations :

  • Melting Points : Fluorinated benzamides with bulky substituents (e.g., the chromene-pyrazolo derivative in ) exhibit higher melting points (>250°C) due to enhanced intermolecular forces and crystallinity .
  • Lipophilicity : The isopropyl group in this compound likely increases LogP compared to mepronil, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .

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